molecular formula C18H23NO2S B2941685 2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide CAS No. 313688-33-4

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No. B2941685
CAS RN: 313688-33-4
M. Wt: 317.45
InChI Key: SCPZYFLRLZAUCW-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide, commonly known as TMB-4, is a sulfonamide compound that has gained attention in scientific research for its potential use as an antibacterial and antifungal agent.

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Anti-tumor Activity : A study demonstrated the synthesis of new benzenesulfonamides with interesting cytotoxic activities and potential as carbonic anhydrase inhibitors, suggesting their use in anti-tumor activity studies (Gul et al., 2016).

  • Chemical Nucleases : Research on copper(II) complexes with sulfonamides derived from 2-picolylamine revealed their use as chemical nucleases in the presence of reactive oxygen species, indicating potential applications in biochemistry (Macías et al., 2006).

  • Antimicrobial Properties : A study synthesized hybrid molecules between benzenesulfonamides and benzo[d]isothiazol-3-ones, showing moderate antibacterial properties against gram-positive bacteria (Zani et al., 2009).

Physiological Effects

  • Vascular Reactivity : Research indicated that 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide increases calcium influx in lipopolysaccharide-pre-treated arteries, impacting vascular reactivity and suggesting a role in cardiovascular research (Grześk et al., 2017).

Synthetic Applications

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides were used as key intermediates in solid-phase synthesis, showing potential in the development of diverse chemical scaffolds (Fülöpová & Soural, 2015).

  • Transfer Hydrogenation Catalysts : A study demonstrated the use of sulfonamide derivatives as catalysts for the in situ generation of ruthenium catalysts in transfer hydrogenation of acetophenone derivatives (Dayan et al., 2014).

Molecular Structure Studies

  • Conformational Properties : Gas electron diffraction and quantum chemical methods were used to study the molecular structure and conformational properties of benzenesulfonamide (Petrov et al., 2006).

  • Density Functional Theory (DFT) Calculations : Novel sulfonamide derivatives were synthesized and investigated using DFT computations, spectroscopic characterization, and antimicrobial activity studies (Demircioğlu et al., 2018).

Antimicrobial and Antitumor Activities

  • Antibacterial Agents : Novel 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antimicrobial activity, particularly against Gram-positive bacteria (Popiołek et al., 2021).

  • Carbonic Anhydrase Inhibition and Antimetastatic Activity : Ureido-substituted benzenesulfonamides were shown to inhibit carbonic anhydrase and exhibit antimetastatic activity in a model of breast cancer metastasis (Pacchiano et al., 2011).

properties

IUPAC Name

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-11-7-13(3)17(14(4)8-11)19-22(20,21)18-15(5)9-12(2)10-16(18)6/h7-10,19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPZYFLRLZAUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide

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